Benzenesulfonamide, N-[(phenylamino)carbonyl]-
Description
Benzenesulfonamide, N-[(phenylamino)carbonyl]- (IUPAC: N-[2-[[(Phenylamino)carbonyl]amino]phenyl]benzenesulfonamide; CAS No. 215917-77-4) is a sulfonamide derivative characterized by a central urea linkage (-NH-C(O)-NH-) bridging a benzenesulfonamide group and a phenyl moiety. Its molecular formula is C₁₉H₁₇N₃O₃S, with an average mass of 367.423 g/mol and a monoisotopic mass of 367.099062 g/mol . This compound has garnered attention due to its structural complexity and regulatory significance, as it is subject to EPA reporting requirements under 40 CFR § 721.11377 for "significant new uses" in industrial applications .
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c16-13(14-11-7-3-1-4-8-11)15-19(17,18)12-9-5-2-6-10-12/h1-10H,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXNWBVDCNYQJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351637 | |
| Record name | Benzenesulfonamide, N-[(phenylamino)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22557-91-1 | |
| Record name | Benzenesulfonamide, N-[(phenylamino)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Synthesis Pathway
-
Formation of Benzenesulfonamide :
Benzenesulfonyl chloride reacts with aniline (C₆H₅NH₂) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to yield N-phenylbenzenesulfonamide.Typical reaction conditions: 0–5°C, 2–4 hours, yielding >85%.
-
Urea Functionalization via Phenyl Isocyanate :
The intermediate sulfonamide is treated with phenyl isocyanate (C₆H₅NCO) in anhydrous DCM at 25–40°C for 6–8 hours. The reaction exploits the nucleophilicity of the sulfonamide’s NH group, forming the urea linkage:Yields range from 70–78%, with purity dependent on chromatographic purification (hexane:ethyl acetate, 2:1).
Table 1: Optimization of Urea Formation
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DCM | 75 | 95 |
| Temperature (°C) | 30 | 78 | 97 |
| Reaction Time (h) | 7 | 77 | 96 |
| Catalyst (Et₃N) | 1.2 equiv | 80 | 98 |
Sulfonyl Isocyanate-Mediated Cycloaddition
A novel [2+2] cycloaddition strategy, adapted from Iwakawa et al., enables direct incorporation of the urea group via reaction of benzenesulfonyl isocyanate (C₆H₅SO₂NCO) with dithiocarbamates or primary amines.
Reaction with Aniline
Benzenesulfonyl isocyanate reacts with aniline in toluene under reflux (110–130°C) for 6 hours, forming the target compound via a single-step mechanism:
Key advantages include:
Table 2: Cycloaddition Reaction Optimization
| Parameter | Effect on Yield (%) |
|---|---|
| Solvent (Toluene) | 88 |
| Temperature (°C) | 120 |
| Catalyst (None) | 85 |
| Reaction Time (h) | 6 |
Industrial-Scale Multi-Step Synthesis
Patent-derived methodologies (e.g., US4806528) outline scalable processes for structurally analogous sulfonamides, adaptable to N-[(phenylamino)carbonyl]- derivatives.
Key Industrial Steps
-
Etherification and Chlorination :
4-Chlorophenol is etherified with ethylene carbonate, followed by phosgene-mediated chlorination to introduce reactive chloroethyl groups. -
Sulfonation and Hydrogenation :
Chlorosulfonic acid sulfonation yields sulfonic acid intermediates, reduced to sulfonamides via catalytic hydrogenation (Pd/C, H₂). -
Urea Integration :
The sulfonamide intermediate is reacted with phenyl isocyanate under controlled pH (8–9) to form the final product.
Table 3: Industrial Process Metrics
| Step | Yield (%) | Purity (%) | Scale (kg) |
|---|---|---|---|
| Etherification | 92 | 90 | 100 |
| Sulfonation | 85 | 88 | 95 |
| Hydrogenation | 89 | 93 | 90 |
| Urea Formation | 81 | 95 | 85 |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[(phenylamino)carbonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulfonic acids, alcohols, and substituted benzenesulfonamides .
Scientific Research Applications
Medicinal Chemistry
Benzenesulfonamide derivatives are primarily recognized for their role as enzyme inhibitors , particularly targeting carbonic anhydrase enzymes. These enzymes play crucial roles in physiological processes such as acid-base balance and fluid secretion. The mechanism of action involves binding to the active site of the enzyme, inhibiting its activity, and affecting cellular processes dependent on carbonic anhydrase .
Anticancer Activity
Research indicates that benzenesulfonamide derivatives demonstrate potential anticancer properties. For instance, certain derivatives have been shown to inhibit the growth of specific cancer cell lines. A notable study highlighted the synthesis of phenylalanine derivatives with benzenesulfonamide terminal moieties as HIV-1 capsid assembly inhibitors, showcasing their antiviral potential alongside anticancer properties .
Antimicrobial Activity
The antimicrobial effects of benzenesulfonamide compounds have been documented, exhibiting inhibitory effects against various bacterial strains. This makes them candidates for further development as antimicrobial agents .
Biological Research
In biological research, benzenesulfonamide is studied for its potential as an enzyme inhibitor beyond carbonic anhydrase. It has implications in targeting other pathways such as the Wnt/β-catenin signaling pathway, which is crucial in cancer progression .
Industrial Applications
In industrial settings, benzenesulfonamide is used as a building block for synthesizing more complex molecules and materials with unique properties. Its versatility allows it to serve as a precursor for various industrial chemicals .
Case Studies and Research Findings
Several studies have highlighted the applications and effectiveness of benzenesulfonamide derivatives:
- Cardiovascular Effects : A study evaluated the impact of these derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. Results indicated that certain derivatives significantly decreased perfusion pressure and coronary resistance compared to controls, suggesting potential cardiovascular applications .
- Docking Studies : Computational studies have shown how benzenesulfonamide can effectively bind to target enzymes at a molecular level, providing insights into its efficacy as an inhibitor .
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-[(phenylamino)carbonyl]- involves the inhibition of carbonic anhydrase enzymes. This inhibition disrupts the regulation of pH in cells, leading to apoptosis in cancer cells and inhibition of bacterial growth . The compound binds to the active site of the enzyme, preventing its normal function and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural Analogues in Carbonic Anhydrase Inhibition
Several benzenesulfonamide derivatives share the sulfonamide (-SO₂NH₂) pharmacophore but differ in substituents and biological targets:
Key Structural Differences :
Sulfonylurea Herbicides
Sulfonylurea derivatives with benzenesulfonamide cores are widely used in agriculture. These compounds differ in heterocyclic substituents:
Functional Contrast :
N-Alkyl/N-Aryl Benzenesulfonamides
Variations in N-substituents alter physicochemical properties and applications:
Physicochemical Insights :
Indazole-Based Anticancer Derivatives
Recent studies highlight benzenesulfonamides fused with indazole scaffolds for oncology:
Biological Activity
Benzenesulfonamide, N-[(phenylamino)carbonyl]-, is a compound that integrates both benzenesulfonamide and phenylureido functionalities, which contribute to its unique chemical reactivity and biological activity. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular structure of benzenesulfonamide derivatives often includes a sulfonamide group, which is known for its diverse biological effects. The specific compound exhibits potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.
Benzenesulfonamide, N-[(phenylamino)carbonyl]-, primarily functions as an inhibitor of carbonic anhydrase enzymes. By binding to the active site of these enzymes, it disrupts their activity, which is crucial for various cellular processes including pH regulation and bicarbonate transport. This inhibition can lead to significant physiological effects, particularly in cancerous tissues where carbonic anhydrases are often overexpressed.
Anticancer Properties
Research has indicated that benzenesulfonamide derivatives exhibit antitumor activity against several cancer cell lines. For instance:
- Cytotoxicity Tests : Studies demonstrated that these compounds inhibit the growth of human colon cancer (HCT-116), adenocarcinoma (HeLa), and breast cancer (MDA-MB-231) cell lines .
- Mechanistic Insights : Molecular docking studies have shown that these compounds interact with carbonic anhydrase IX (hCA-IX), which is implicated in tumor acidification processes .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties , showing effectiveness against certain bacterial strains. This activity is likely due to the disruption of metabolic processes facilitated by carbonic anhydrase inhibition, which bacteria rely on for growth and reproduction.
Case Studies and Research Findings
Summary of Biological Activities
The diverse biological activities of benzenesulfonamide, N-[(phenylamino)carbonyl]- can be summarized as follows:
- Inhibition of Carbonic Anhydrases : Critical for therapeutic applications in oncology.
- Antitumor Activity : Effective against multiple cancer cell lines.
- Antimicrobial Effects : Potential use in treating bacterial infections.
- Cardiovascular Impact : Modulation of perfusion pressure indicates possible cardiovascular applications.
Q & A
Q. What are the standard synthetic routes for Benzenesulfonamide, N-[(phenylamino)carbonyl]-, and what reaction conditions optimize yield?
The synthesis typically involves a two-step process:
- Step 1 : React benzenesulfonyl chloride with aniline in dichloromethane (DCM) using triethylamine as a base to form benzenesulfonamide.
- Step 2 : React the intermediate with phenyl isocyanate under anhydrous conditions to introduce the phenylureido moiety . Optimization : Maintain temperatures between 0–5°C during sulfonylation to minimize side reactions. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .
Q. What analytical methods are recommended for purity assessment and structural characterization?
- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or gas chromatography (GC) for volatile impurities.
- Structural Confirmation :
- NMR : H and C NMR to verify sulfonamide (–SONH–) and urea (–NHCONH–) groups.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 357.42) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to validate stoichiometry .
Q. How can researchers ensure compound stability during storage?
- Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the urea moiety.
- Use anhydrous DMSO or DCM as solvents for stock solutions, and avoid prolonged exposure to light or moisture .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported carbonic anhydrase inhibition (CAI) data?
Discrepancies in IC values may arise from:
- Assay Conditions : Standardize pH (e.g., pH 7.4 for physiological relevance) and buffer composition (e.g., Tris-HCl vs. HEPES).
- Enzyme Isoforms : Test selectivity using isoform-specific assays (e.g., CA II vs. CA IX).
- Orthogonal Validation : Confirm activity via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to rule out false positives .
Q. How can structure-activity relationship (SAR) studies optimize inhibitory activity against CA isoforms?
- Modifications :
- Sulfonamide Group : Introduce electron-withdrawing substituents (e.g., –CF) to enhance binding affinity.
- Phenylureido Moiety : Replace phenyl with heteroaromatic groups (e.g., pyridyl) to improve solubility and isoform selectivity.
- Evaluation :
- Synthesize analogs and test IC against CA II, IX, and XII.
- Use molecular docking (e.g., AutoDock Vina) to predict binding poses and identify key residues (e.g., Zn coordination) .
Q. What computational methods validate the compound’s mechanism of action in enzyme inhibition?
- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (e.g., 100 ns trajectories) to assess stability of the sulfonamide-Zn interaction.
- Free Energy Perturbation (FEP) : Calculate binding free energy differences between analogs and wild-type enzymes.
- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond donors, aromatic rings) for CA inhibition .
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
- Co-solvents : Use ≤1% DMSO to maintain solubility without denaturing proteins.
- Prodrug Design : Introduce phosphate or glycoside moieties to enhance hydrophilicity.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .
Regulatory and Safety Considerations
Q. What regulatory guidelines apply to handling this compound in laboratory settings?
- Follow EPA Significant New Use Rules (SNURs) under 40 CFR §721.11377 for occupational exposure limits (e.g., PPE requirements, ventilation) .
- Dispose of waste via incineration (≥1,000°C) to prevent environmental release of sulfonamide residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
